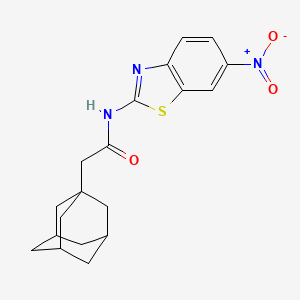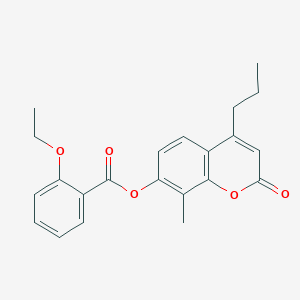
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-ethoxybenzoate
Descripción general
Descripción
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-ethoxybenzoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromen-2-one core structure, which is substituted with a propyl group at the 4-position, a methyl group at the 8-position, and an ethoxybenzoate ester at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-ethoxybenzoate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Substitution Reactions: The propyl and methyl groups are introduced through alkylation reactions. For instance, the 4-position propyl group can be introduced using propyl bromide in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the 7-hydroxy group with 2-ethoxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and fragrances.
Mecanismo De Acción
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-ethoxybenzoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The chromen-2-one core structure allows it to interact with DNA and proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
7-ethoxy-4-methylcoumarin: Similar structure but lacks the propyl group and has an ethoxy group at the 7-position.
4-methylumbelliferone: Similar structure but lacks the propyl group and has a hydroxyl group at the 7-position.
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate: Similar structure but has a phenyl group instead of a propyl group.
Uniqueness
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 4-position and the ethoxybenzoate ester at the 7-position differentiates it from other coumarin derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities.
Propiedades
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-8-15-13-20(23)27-21-14(3)18(12-11-16(15)21)26-22(24)17-9-6-7-10-19(17)25-5-2/h6-7,9-13H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOWRESBJVYGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4221633.png)
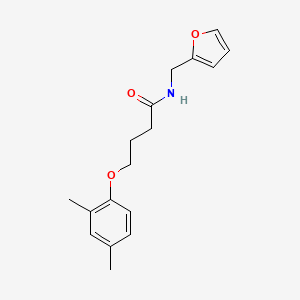
![1-Benzoyl-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4221646.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(1-methylbutyl)benzamide](/img/structure/B4221660.png)
![N-phenyl-2-[(8-quinolinyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4221670.png)
![5-acetyl-4-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4221681.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B4221696.png)
![2-(4-acetylphenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-iminium bromide](/img/structure/B4221703.png)
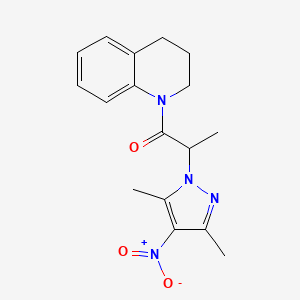
![2-phenoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4221719.png)
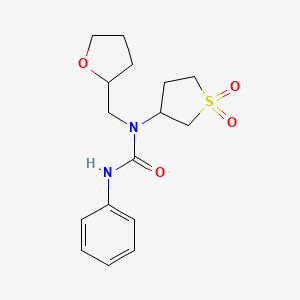

![1-(4-{3-[benzyl(2-phenylethyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4221734.png)
